molecular formula C20H22N4O3 B2724073 N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 894023-34-8

N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide

Cat. No.: B2724073
CAS No.: 894023-34-8
M. Wt: 366.421
InChI Key: OUXROLPVAQQZQW-UHFFFAOYSA-N
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Description

“N-(3-(3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ureido)phenyl)acetamide” is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to create compounds for treating human diseases . The compound is of interest due to its potential to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, pyridone analogues were synthesized by treating N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides with malononitrile . Additionally, 4-arylidene-thiazolidin-5-one analogues were obtained by Knoevenagel reactions of 4-(diphenylamino)benzaldehyde with their corresponding thiazolidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring structure is non-planar, which allows for increased three-dimensional coverage . The compound also features sp3-hybridization, which enables efficient exploration of the pharmacophore space .

Mechanism of Action

Properties

IUPAC Name

N-[3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-6-8-18(9-7-13)24-12-17(11-19(24)26)23-20(27)22-16-5-3-4-15(10-16)21-14(2)25/h3-10,17H,11-12H2,1-2H3,(H,21,25)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXROLPVAQQZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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